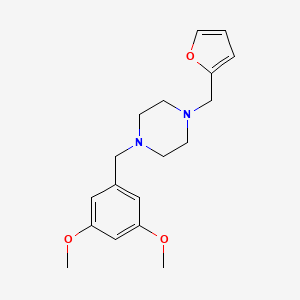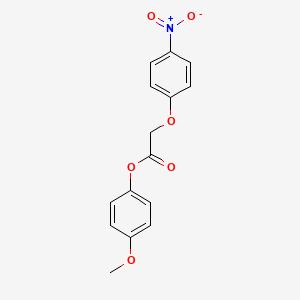
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as DCFO, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the family of oxadiazoles, which have been found to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase, which is essential for DNA replication and cell division. In addition, it has been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the development and progression of cancer. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent biological activity. However, there are also some limitations associated with the use of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. One potential avenue of research is to explore its potential applications in the field of cancer therapy. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another potential area of research is to explore its potential as an antimicrobial agent. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to exhibit potent antimicrobial activity against various pathogenic microorganisms, and further studies are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis method of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction between 2,4-dichlorobenzyl chloride and 4-fluorophenyl hydrazine in the presence of potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to yield 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to improve the yield and purity of 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. 3-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. In addition, it has been found to exhibit potent anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMZEQXJVQFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)




![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)


![(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid](/img/structure/B5852437.png)

![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)
![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)